molecular formula C7H6BrNO2 B042877 2-Nitrobenzyl bromide CAS No. 3958-60-9

2-Nitrobenzyl bromide

Cat. No. B042877
Key on ui cas rn: 3958-60-9
M. Wt: 216.03 g/mol
InChI Key: HXBMIQJOSHZCFX-UHFFFAOYSA-N
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Patent
US06133468

Procedure details

13.7 g of o-nitrotoluene, 38.8 g of chlorobenzene, 0.24 g of conc. H2SO4 and 19.8 g of 47% strength aqueous hydrobromic acid were mixed at 62° C. in a 250 ml stirred apparatus, 2.32 g of 2,2'-azobis(2-methylpropionitrile) were added and, while stirring vigorously, 11.6 g of peroxyacetic acid (32% strength) were added dropwise in small portions over the course of 25.5 hours.
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.8 g
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
peroxyacetic acid
Quantity
11.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].OS(O)(=O)=O.[BrH:16].N(C(C)(C)C#N)=NC(C)(C)C#N.C(OO)(=O)C>ClC1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][Br:16])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
0.24 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
38.8 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
2.32 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Step Three
Name
peroxyacetic acid
Quantity
11.6 g
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(CBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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